![molecular formula C11H7FO5 B14325175 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione CAS No. 112064-69-4](/img/structure/B14325175.png)
4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and an oxolane-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione typically involves the reaction of 2-fluoro-6-hydroxybenzaldehyde with a suitable oxolane-2,3-dione precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzaldehyde: A precursor in the synthesis of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione.
Oxolane-2,3-dione derivatives: Compounds with similar oxolane-2,3-dione moieties but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a fluorinated phenyl group and an oxolane-2,3-dione moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Properties
CAS No. |
112064-69-4 |
|---|---|
Molecular Formula |
C11H7FO5 |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
4-[(2-fluoro-6-hydroxyphenyl)-hydroxymethylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C11H7FO5/c12-6-2-1-3-7(13)8(6)9(14)5-4-17-11(16)10(5)15/h1-3,13-14H,4H2 |
InChI Key |
VYIUASFWDKVGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(C=CC=C2F)O)O)C(=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


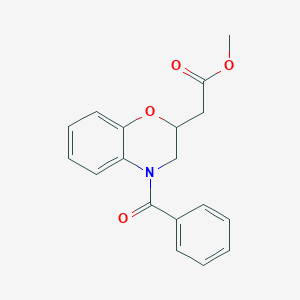
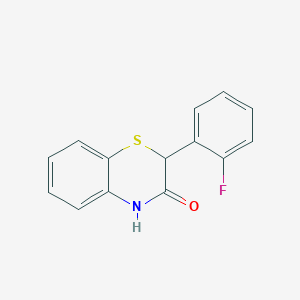
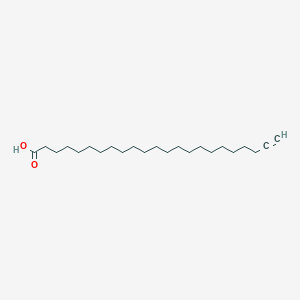


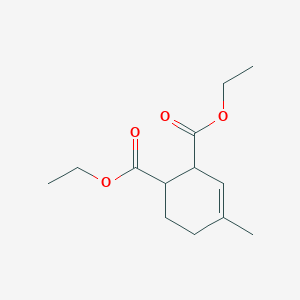
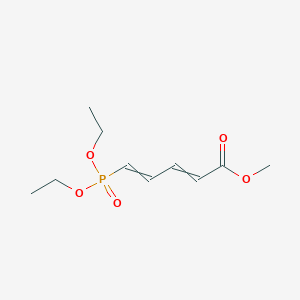
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
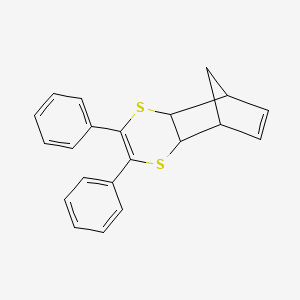
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
